molecular formula C18H18Cl3N3OS B11708269 2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide

2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11708269
M. Wt: 430.8 g/mol
InChI Key: SRFXRJGMARDNKH-UHFFFAOYSA-N
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Description

2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes a trichloromethyl group, a benzamide core, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps:

    Formation of the Trichloromethyl Intermediate: This step involves the chlorination of a suitable precursor to introduce the trichloromethyl group.

    Thiourea Formation: The intermediate is then reacted with a thiourea derivative to form the thiourea linkage.

    Coupling with Benzamide: Finally, the thiourea intermediate is coupled with a benzamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain groups or reduce the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The trichloromethyl group and thiourea linkage play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins and altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thioureido)-ethyl)benzamide
  • 2-methyl-N-(2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethyl)benzamide
  • 2-methyl-N-(2,2,2-trichloro-1-(3-(4-chloro-phenyl)-thioureido)-ethyl)benzamide

Uniqueness

2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18Cl3N3OS

Molecular Weight

430.8 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C18H18Cl3N3OS/c1-11-6-5-8-13(10-11)22-17(26)24-16(18(19,20)21)23-15(25)14-9-4-3-7-12(14)2/h3-10,16H,1-2H3,(H,23,25)(H2,22,24,26)

InChI Key

SRFXRJGMARDNKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2C

Origin of Product

United States

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